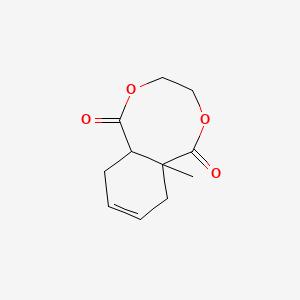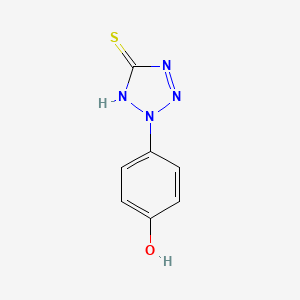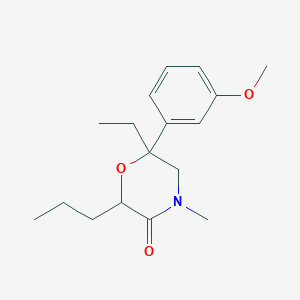![molecular formula C9H16N2 B14346423 9,10-Diazadispiro[3.0.3~5~.3~4~]undecane CAS No. 90845-76-4](/img/structure/B14346423.png)
9,10-Diazadispiro[3.0.3~5~.3~4~]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Diazadispiro[303~5~3~4~]undecane is a structurally unique heterocyclic compound characterized by its spirocyclic framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Diazadispiro[3.0.3~5~.3~4~]undecane typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the reaction of appropriate diamines with cyclic ketones under acidic conditions to form the spirocyclic core. The reaction conditions often include the use of solvents such as toluene or acetonitrile and catalysts like p-toluenesulfonic acid (PTSA) to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
9,10-Diazadispiro[3.0.3~5~.3~4~]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce any present carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
9,10-Diazadispiro[3.0.3~5~.3~4~]undecane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts
Mecanismo De Acción
The mechanism of action of 9,10-Diazadispiro[3.0.3~5~.3~4~]undecane involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparación Con Compuestos Similares
Similar Compounds
3,9-Diazaspiro[5.5]undecane: Another spirocyclic compound with similar structural features but different ring sizes and substituents.
11-oxa-2,9-diazadispiro[3.0.3~5~.3~4~]undecan-10-one hydrochloride: A related compound with an additional oxygen atom in the spirocyclic framework.
Uniqueness
9,10-Diazadispiro[303~5~3~4~]undecane is unique due to its specific ring structure and the presence of nitrogen atoms, which confer distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
90845-76-4 |
|---|---|
Fórmula molecular |
C9H16N2 |
Peso molecular |
152.24 g/mol |
Nombre IUPAC |
9,10-diazadispiro[3.0.35.34]undecane |
InChI |
InChI=1S/C9H16N2/c1-3-8(4-1)7-10-11-9(8)5-2-6-9/h10-11H,1-7H2 |
Clave InChI |
VYSVHNRRTWIVML-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)CNNC23CCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[3-Chloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]-2-fluorobenzonitrile](/img/structure/B14346343.png)

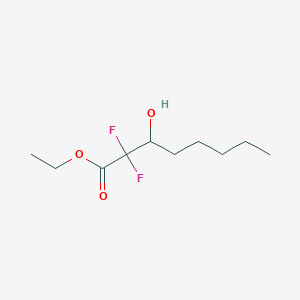

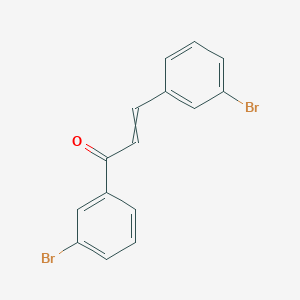
![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)
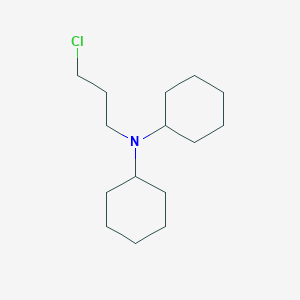
![N,N'-[Sulfanediyldi(2,1-phenylene)]dibenzamide](/img/structure/B14346393.png)
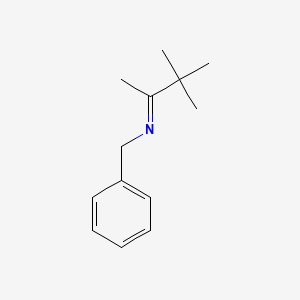
![4-Methoxyphenyl 4-[(5-bromopentanoyl)oxy]benzoate](/img/structure/B14346396.png)
![3-(Methylsulfanyl)-5,6,7,8-tetrahydropyrido[2,3-c]pyridazine](/img/structure/B14346397.png)
